molecular formula C12H12N2O2 B2399173 N-(2-oxoindolin-5-yl)cyclopropanecarboxamide CAS No. 921774-64-3

N-(2-oxoindolin-5-yl)cyclopropanecarboxamide

Cat. No. B2399173
CAS RN: 921774-64-3
M. Wt: 216.24
InChI Key: UISMHZUFLTWTMD-UHFFFAOYSA-N
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Description

“N-(2-oxoindolin-5-yl)cyclopropanecarboxamide” is a chemical compound with diverse applications in scientific research. It is part of the 2-oxoindoline-based compounds, which have been designed and synthesized for their potential as antitumor agents .


Synthesis Analysis

The synthesis of 2-oxoindoline-based compounds involves the design of two series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted 2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .


Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)cyclopropanecarboxamide” is part of the indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .

Scientific Research Applications

Antitumor Activity

N-(2-oxoindolin-5-yl)cyclopropanecarboxamide and its derivatives have demonstrated potent cytotoxicity against several human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . Notably, some compounds exhibited cytotoxicity equal to or surpassing the positive control PAC-1, the first procaspase-3 activating compound. Compound 4o, in particular, was three- to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines. Further research could explore these compounds as templates for novel anticancer agents.

Cell Cycle Regulation

Compounds 4f, 4h, 4n, 4o, and 4p (with 4o being especially potent) were found to accumulate U937 cells in the S phase and induce late cellular apoptosis . Understanding their impact on cell cycle progression may provide insights into potential therapeutic strategies.

Apoptosis Modulation

Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis. Compounds targeting apoptotic pathways, including caspases (such as caspase-3), have been investigated for their anticancer properties . N-(2-oxoindolin-5-yl)cyclopropanecarboxamide derivatives could be valuable in this context.

Boronic Acid Derivatives

Interestingly, (2-oxoindolin-5-yl)boronic acid, a related compound, has been studied . Investigating the boronic acid analogs of N-(2-oxoindolin-5-yl)cyclopropanecarboxamide might reveal additional applications.

Indole Derivatives

Indole derivatives, including N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, have diverse biological and clinical potential . Their pharmacological activities extend beyond cancer research, warranting further exploration.

Quinoxaline Derivatives

Considering the structural similarity between quinoxalines and N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, investigating potential quinoxaline derivatives could yield novel applications .

Do T. M. Dung et al., “Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents,” Scientific Reports, 12(1), 2022. MilliporeSigma, “(2-Oxoindolin-5-yl)boronic acid,” link. A. K. Gupta et al., “A brief review of the biological potential of indole derivatives,” Future Journal of Pharmaceutical Sciences, 6(1), 2020. S. S. Patil et al., “A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(2-(Naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile with 4-Methyl-1,2-phenylenediamine,” International Journal of Molecular Sciences, 23(19), 2022.

Mechanism of Action

Target of Action

N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, also known as CPCA, is a synthetic compound that belongs to the class of indolinone derivatives

Mode of Action

. These activities suggest that these compounds interact with their targets in a way that modulates these biological processes.

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-6-8-5-9(3-4-10(8)14-11)13-12(16)7-1-2-7/h3-5,7H,1-2,6H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISMHZUFLTWTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxoindolin-5-yl)cyclopropanecarboxamide

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